molecular formula C11H8N4OS B13863351 3-(4-(Furan-3-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(4-(Furan-3-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13863351
M. Wt: 244.27 g/mol
InChI Key: CUGRQSXFLATEML-UHFFFAOYSA-N
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Description

3-(4-(Furan-3-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a unique combination of furan, pyridine, and thiadiazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Furan-3-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multicomponent reactions (MCRs) that allow for the construction of complex molecules from simple starting materials. One common method involves the cyclocondensation of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This one-pot synthesis is catalyst-free and offers high efficiency and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of MCRs and catalyst-free synthesis can be scaled up for industrial applications. The use of readily available starting materials and the simplicity of the reaction conditions make this compound a viable candidate for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Furan-3-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.

    Substitution: The thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions include various substituted furan, pyridine, and thiadiazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

3-(4-(Furan-3-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(Furan-3-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)pyridine: Shares the furan and pyridine rings but lacks the thiadiazole ring.

    4-(Furan-3-yl)pyridine: Similar structure but without the thiadiazole ring.

    1,2,4-Thiadiazole derivatives: Compounds with the thiadiazole ring but different substituents.

Uniqueness

3-(4-(Furan-3-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the combination of its three heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H8N4OS

Molecular Weight

244.27 g/mol

IUPAC Name

3-[4-(furan-3-yl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C11H8N4OS/c12-11-14-10(15-17-11)9-5-7(1-3-13-9)8-2-4-16-6-8/h1-6H,(H2,12,14,15)

InChI Key

CUGRQSXFLATEML-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C2=COC=C2)C3=NSC(=N3)N

Origin of Product

United States

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